MFCD18319832
Description
MFCD18319832 is a chemical compound cataloged under the MDL number system, which is widely used for indexing substances in chemical databases. Such compounds typically serve roles in pharmaceuticals, agrochemicals, or materials science, with properties dictated by their molecular architecture. For instance, structurally related pyrrolo-triazines and benzimidazole derivatives (as seen in and ) often exhibit biological activity, making them relevant for drug discovery .
Properties
IUPAC Name |
4-(5-formylthiophen-3-yl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c1-17-12-5-8(2-3-11(12)13(15)16)9-4-10(6-14)18-7-9/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSHOBQYFDVCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CSC(=C2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689482 | |
| Record name | 4-(5-Formylthiophen-3-yl)-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-14-6 | |
| Record name | 4-(5-Formylthiophen-3-yl)-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18319832 involves several steps, each requiring specific conditions and reagents. One common method includes the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process often involves the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: MFCD18319832 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
MFCD18319832 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, including drug development and delivery systems. In industry, it is used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of MFCD18319832 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD18319832, we compare it with two structurally analogous compounds from the evidence: CAS 918538-05-3 (MFCD11044885) and CAS 1761-61-1 (MFCD00003330) . These compounds were selected based on shared heterocyclic frameworks and functional group motifs, which are critical for bioactivity and synthetic applications.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Divergence :
- CAS 918538-05-3 is a dichloro-pyrrolo-triazine with a planar aromatic system, favoring interactions with enzyme active sites (e.g., kinase inhibitors) .
- CAS 1761-61-1 is a brominated benzimidazole derivative, where the bromine atom enhances electrophilic reactivity, useful in cross-coupling reactions .
CAS 1761-61-1 exhibits better solubility (Log S = -2.47) due to its ester group, though its bioavailability is comparable (0.55) .
Synthetic Accessibility :
- CAS 918538-05-3 requires multi-step synthesis involving N-ethyl-N,N-diisopropylamine and iodides under controlled conditions .
- CAS 1761-61-1 employs greener methods (A-FGO catalyst in THF) with high yield (98%) and recyclable catalysts .
Functional and Application-Based Contrast
Table 2: Functional Comparison
Critical Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
